Tedizolid isomer
Overview
Description
Tedizolid isomer is a derivative of tedizolid, an oxazolidinone class antibiotic. Tedizolid phosphate, the prodrug form, is converted in vivo to the active compound tedizolid. This compound is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .
Mechanism of Action
Target of Action
Tedizolid is an oxazolidinone class antibiotic that primarily targets bacterial protein synthesis . It binds to the 50S ribosomal subunit of the bacteria , which plays a crucial role in protein synthesis .
Mode of Action
Tedizolid interacts with its target by binding to the 50S ribosomal subunit of the bacteria . This binding prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process . As a result, protein synthesis is inhibited, leading to the bacteriostatic effect of tedizolid .
Biochemical Pathways
The primary biochemical pathway affected by tedizolid is the protein synthesis pathway in bacteria . By inhibiting this pathway, tedizolid prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is well absorbed and has a high bioavailability, making it effective in both oral and intravenous forms . After administration, tedizolid phosphate, the prodrug, is converted by phosphatases to tedizolid, the active compound . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .
Result of Action
The result of tedizolid’s action is the inhibition of bacterial growth, making it effective in the treatment of certain Gram-positive bacterial infections . It has been proven to be effective against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae .
Action Environment
The action of tedizolid can be influenced by environmental factors such as the presence of other drugs and the patient’s immune status . For instance, tedizolid is generally more effective and more tolerable than linezolid, another oxazolidinone antibiotic . Its use is often avoided in immunocompromised patients due to the potential for adverse effects .
Biochemical Analysis
Biochemical Properties
Tedizolid exhibits activity against the majority of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci . It is four-fold more potent than linezolid, and has the potential to treat pathogens being less susceptible to linezolid . The area under the unbound concentration–time curve (fAUC) related to the minimum inhibitory concentration (MIC) was best correlated with efficacy .
Cellular Effects
Tedizolid has activity against Gram-positive pathogens as well as Mycobacterium spp and Nocardia spp . It influences cell function by inhibiting protein synthesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tedizolid is a bacteriostatic antibiotic that inhibits protein synthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
Prolonged tedizolid therapy appeared to be well tolerated in patients .
Dosage Effects in Animal Models
In neutropenic mice, fAUC/MIC of 50 and 20 induced bacteriostasis in thigh and pulmonary infection models, respectively, at 24 hours . The presence of granulocytes augmented its antibacterial effect .
Metabolic Pathways
Tedizolid is involved in the metabolic pathway of protein synthesis inhibition . It interacts with the ribosomal machinery of the cell, disrupting the normal process of protein production .
Transport and Distribution
Tedizolid displays good tissue penetration, suggesting efficient transport and distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the ribosomes where protein synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tedizolid involves multiple steps, starting with the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution . The intermediate is then subjected to further reactions to form the final product. The synthetic route typically involves the use of solvents like acetonitrile and methanol, and conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of tedizolid phosphate involves large-scale synthesis using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for purification . The process ensures high purity and stability of the final product, which is crucial for its pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tedizolid undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions . These reactions are essential for its activation and degradation.
Common Reagents and Conditions
Common reagents used in these reactions include phosphate buffers, acetonitrile, and methanol . The reactions are typically carried out under controlled conditions such as specific pH levels and temperatures to ensure the desired outcomes .
Major Products Formed
The major product formed from the hydrolysis of tedizolid phosphate is tedizolid, the active compound . Oxidative and photolytic reactions can lead to the formation of various degradation products, which are separated and identified using techniques like UPLC/MS and NMR .
Scientific Research Applications
Tedizolid isomer has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but lower potency compared to tedizolid.
Sutezolid: An oxazolidinone with activity against Mycobacterium tuberculosis, but not as widely used as tedizolid.
Uniqueness of Tedizolid
Tedizolid is unique due to its higher potency, lower frequency of resistance development, and better safety profile compared to other oxazolidinones . It is also effective against linezolid-resistant strains, making it a valuable option in the treatment of resistant bacterial infections .
Properties
IUPAC Name |
(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAZKGCKGCUHAN-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111656 | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856867-41-9 | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856867-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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